1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-(4-Chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic sulfone-imidazole derivative featuring two distinct aryl substituents: a 4-chlorophenyl group and a 4-nitrophenyl group. This article provides a systematic comparison with structurally related compounds, emphasizing substituent effects and empirical data.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S/c18-11-1-3-12(4-2-11)19-15-9-27(25,26)10-16(15)20(17(19)22)13-5-7-14(8-6-13)21(23)24/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLWBMQHGBKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound known for its potential biological activities. This compound features a thienoimidazole core with distinctive substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Structural Features:
- Thienoimidazole Core : This core structure is significant for the compound's biological activity.
- Chlorophenyl and Nitrophenyl Substituents : These groups contribute to the compound's electronic properties and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other thienoimidazole derivatives.
- Antimicrobial Activity : The presence of nitrophenyl groups enhances the compound's reactivity, potentially allowing it to act against microbial infections .
- Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell proliferation, indicating a potential pathway for further investigation into this compound's anticancer properties .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | Fluorine instead of chlorine | Different electronic properties affecting reactivity |
| 1-(4-methylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | Methyl group instead of chlorine | Variations in hydrophobic interactions |
| 1-(4-nitrophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | Both substituents are nitrophenyl | Enhanced electron-withdrawing effects increasing reactivity |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Anti-inflammatory Activity : A study demonstrated that thienoimidazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammation. The IC50 values for similar compounds ranged from 10 to 50 μM in vitro .
- Antimicrobial Efficacy : In vitro tests revealed that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL .
- Anticancer Activity : Research focused on thienoimidazole derivatives has shown promising results in inhibiting cancer cell lines (e.g., MCF-7 breast cancer cells), with some compounds demonstrating IC50 values below 20 μM .
Scientific Research Applications
The compound exhibits several biological activities, including antitumor and antimicrobial properties. Research has indicated that its structure allows for interactions with various biological targets.
Antitumor Activity
Studies have shown that compounds containing imidazole and thieno groups can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against the MDA-MB-231 breast cancer cell line, yielding an IC50 value of approximately 21.6 μM, indicating moderate cytotoxicity compared to other derivatives tested.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 21.6 |
| Other derivatives | MDA-MB-231 | 29.3 |
Antimicrobial Activity
The presence of the nitro group enhances the electron-withdrawing capacity of the molecule, which can influence its reactivity and interaction with microbial targets. Preliminary studies suggest potential efficacy against certain bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of thieno-imidazole compounds often correlates with their structural features:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups like nitro groups tend to demonstrate increased potency against cancer cell lines.
- Lipophilicity : Higher lipophilicity generally correlates with better membrane permeability and enhanced biological activity.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- In Vitro Studies : A series of thieno derivatives were evaluated for their biological activity. Modifications to substituents significantly affected their potency against cancer cells.
- Comparative Analysis : In studies involving various heterocyclic compounds, those containing both imidazole and thieno structures were noted for their dual action against cancerous cells and certain viral infections.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro → Amine Reduction | H₂/Pd-C, ethanol, 25°C, 12h | 1-(4-chlorophenyl)-3-(4-aminophenyl)tetrahydrothienoimidazolone 5,5-dioxide | 78% | |
| Partial Reduction | Zn/HCl, aqueous, 0–5°C | Intermediate hydroxylamine derivative | 45% |
The chlorophenyl group remains inert under these conditions due to the deactivating effect of the nitro group.
Nucleophilic Aromatic Substitution
The 4-chlorophenyl moiety participates in substitution reactions with strong nucleophiles:
| Nucleophile | Conditions | Product | Kinetics |
|---|---|---|---|
| NaOH (10% aq.) | 120°C, DMF, 24h | 1-(4-hydroxyphenyl)-3-(4-nitrophenyl)tetrahydrothienoimidazolone 5,5-dioxide | |
| NH₃ (liq.) | 150°C, sealed tube, 48h | 4-aminophenyl analog | Not reported |
Steric hindrance from the fused thienoimidazolone ring slows substitution rates compared to simpler aryl chlorides .
Oxidation and Sulfone Reactivity
The 5,5-dioxide sulfone group influences neighboring reactivity:
-
Oxidative Ring Expansion : Treatment with m-CPBA in dichloromethane generates a sulfonic acid derivative via electrophilic attack on the thieno ring.
-
Thermal Decomposition : At >250°C, the sulfone group undergoes homolytic cleavage, producing SO₂ and a radical intermediate detectable by EPR.
Cycloaddition and Ring-Opening
The electron-deficient imidazolone core participates in [3+2] cycloadditions:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | CuI, 80°C, DCE, 12h | Fused triazole-thienoimidazolone adduct | 85% para preference |
| Diazomethane | RT, ether, 2h | Spiro-pyrazoline derivative | Not observed |
Biological Interaction-Driven Reactions
In enzymatic environments (e.g., cytochrome P450 models):
-
Nitro Reduction : Microsomal NADPH systems reduce the nitro group to nitroso and hydroxylamine intermediates.
-
Glutathione Conjugation : Thiol attack at the C4 position of the chlorophenyl ring forms a detoxified metabolite () .
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The compound’s key structural analogs include derivatives with variations in aryl substituents, such as halogenated, alkoxy, or methyl-substituted phenyl groups. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. This contrasts with alkoxy (e.g., ethoxy in ) or methyl (e.g., tolyl in ) substituents, which increase electron density and lipophilicity. Fluorine substituents (e.g., ) balance electronegativity with steric minimalism, often improving metabolic stability in drug design.
Polarity and Solubility :
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, typically starting with condensation of chlorophenyl and nitrophenyl precursors. Key steps include cyclization under basic or acidic conditions and sulfonation to introduce the 5,5-dioxide moiety. To optimize yield:
- Use PEG-400 as a solvent medium to enhance solubility of intermediates .
- Employ heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to improve reaction efficiency .
- Monitor reaction progression via TLC and adjust temperature (70–80°C) to minimize side products .
- Purify via recrystallization (e.g., dimethylformamide or aqueous acetic acid) to isolate high-purity crystals .
Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?
- IR Spectroscopy : Analyze peaks near 1600 cm⁻¹ (C=N stretch in imidazole) and 1530 cm⁻¹ (NO₂ asymmetric stretch) .
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for chlorophenyl and nitrophenyl groups) and imidazole NH protons (δ ~10–12 ppm if unsubstituted) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 424 for analogous imidazole derivatives) and fragmentation patterns .
Q. How can researchers validate the compound’s stability under experimental conditions (e.g., pH, temperature)?
- Perform accelerated stability studies by exposing the compound to varying pH buffers (2–12) and temperatures (25–80°C).
- Use HPLC to quantify degradation products and identify instability triggers (e.g., hydrolysis of the sulfone group) .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Cross-validate with X-ray crystallography to resolve ambiguities in NMR/IR assignments (e.g., distinguishing nitro vs. sulfone groups) .
- Compare experimental data with computational simulations (e.g., DFT for predicted NMR shifts) .
- Re-examine synthetic intermediates to confirm regioselectivity of substituents .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase or kinases) .
- MD Simulations : Simulate dynamic interactions in aqueous environments (GROMACS/AMBER) to study stability of ligand-target complexes .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using regression models .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Synthesize analogs with modified substituents (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) .
- Test bioactivity in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with electronic/steric parameters (Hammett σ, logP) .
- Use principal component analysis (PCA) to identify dominant structural drivers of activity .
Q. What methodologies are effective for studying the compound’s role in multi-step catalytic or mechanistic pathways?
Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug discovery or materials science)?
- Link to coordination chemistry : Explore its potential as a ligand for metal-organic frameworks (MOFs) by testing coordination modes with transition metals .
- Align with pharmacophore models : Map its functional groups (imidazole, sulfone) to known bioactive motifs (e.g., COX-2 inhibitors) .
Methodological Guidance for Data Analysis
Q. How can discrepancies in experimental vs. theoretical data be systematically addressed?
- Apply Bayesian statistical models to quantify uncertainty in spectral or bioassay results .
- Replicate experiments under controlled conditions (e.g., fixed humidity for hygroscopic samples) .
- Use sensitivity analysis in computational models to identify parameters requiring refinement (e.g., force field accuracy) .
Q. What frameworks support rigorous interpretation of contradictory findings in biological assays?
- Adopt evidence synthesis (e.g., systematic reviews) to contextualize results within existing literature .
- Conduct dose-response studies to distinguish between off-target effects and true bioactivity .
- Validate assays using positive/negative controls (e.g., known enzyme inhibitors) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
